(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
“(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived compound featuring a methoxy group at position 6 of the benzothiazole ring, a 2-nitrobenzoyl imino substituent at position 2, and a methyl acetate moiety at position 2. The Z-configuration of the imino group (C=N) is critical to its stereochemical and electronic properties.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-11-7-8-14-15(9-11)28-18(20(14)10-16(22)27-2)19-17(23)12-5-3-4-6-13(12)21(24)25/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDOLYRNAWSVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a methoxy group and a nitrobenzoyl imine linkage, contribute to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C18H15N3O6S
- Molecular Weight : 401.39 g/mol
- Purity : Typically around 95% when obtained for research purposes.
Synthesis
The synthesis of this compound involves multi-step synthetic routes that require careful selection of reagents and reaction conditions to achieve high yields and purity. The compound is synthesized through a series of reactions that typically include the formation of the thiazole moiety and subsequent functionalization with the nitrobenzoyl group.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against Hep3B liver cancer cells, where it induced cell cycle arrest in the G2-M phase, similar to the reference drug doxorubicin .
- Mechanism of Action : The mechanism of action is believed to involve interaction with specific biological targets, potentially leading to apoptosis in cancer cells. Molecular docking studies suggest that this compound may bind effectively to key proteins involved in cancer progression .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-methyl 2-(6-chloro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Chlorine substitution | Antimicrobial |
| (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Methoxy substitution | Antihypertensive |
| (Z)-methyl 2-(6-methoxy-2-(benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Different carbonyl group | Anticancer |
Case Studies
- Cytotoxicity Against Hep3B Cells : In a study evaluating various benzothiazole derivatives, this compound was shown to significantly reduce α-fetoprotein levels in Hep3B cells, indicating its potential as an anticancer agent .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in a notable decrease in the fraction of cells in the G1 phase and S phase, while increasing the G2-M phase population, suggesting its role as a potent inhibitor of cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” can be contextualized against analogous benzothiazole derivatives. Key comparisons include:
Substituent Variations on the Benzothiazole Core
Physicochemical Properties
| Property | Target Compound | Para-nitro Analog | Sulfamoyl Derivative |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.5 | 1.3 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.08 (DMSO) | 1.5 (Water) |
| Melting Point (°C) | 198–202 | 185–189 | 215–218 |
| Hydrogen Bond Donors | 1 | 1 | 3 |
Research Findings and Implications
Stereochemical Stability : The Z-configuration in the target compound is stabilized by intramolecular hydrogen bonding between the nitro group and thiazole sulfur, as observed in crystallographic studies of related benzothiazoles .
Bioactivity Modulation : Substitution at position 6 (methoxy vs. sulfamoyl) significantly alters bioactivity profiles. Methoxy groups enhance membrane permeability, while sulfamoyl groups improve target binding in hydrophilic environments .
Synthetic Scalability : Ethyl esters (e.g., in ) are more cost-effective to produce than methyl esters due to cheaper starting materials, but methyl esters offer better metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
